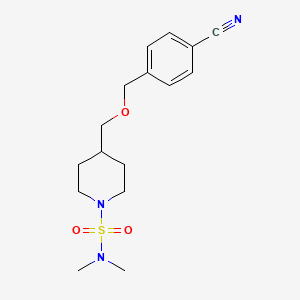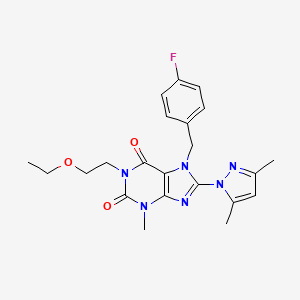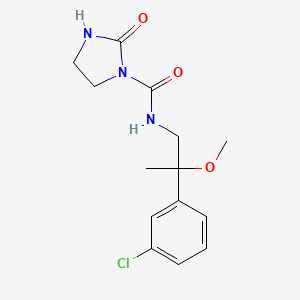![molecular formula C18H16ClN3O2S B2605984 (E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide CAS No. 1798414-09-1](/img/structure/B2605984.png)
(E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide is a synthetic compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Aplicaciones Científicas De Investigación
Necrosis Signaling and MLKL Mediation
A study on necrosis signaling downstream of RIP3 kinase identified a small molecule, necrosulfonamide, that blocks necrosis downstream of RIP3 activation. This molecule interacts with the mixed lineage kinase domain-like protein (MLKL), implicating MLKL as a key mediator of necrosis signaling downstream of RIP3. This research provides insights into the mechanisms of programmed necrosis and potential therapeutic targets for diseases involving necroptosis (Sun et al., 2012).
Enzyme Inhibition and Antioxidant Potential
Sulfonamide hybrid Schiff bases demonstrated significant enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as antioxidant properties. These findings highlight the therapeutic potential of sulfonamide derivatives in treating diseases associated with oxidative stress and enzyme dysregulation (Kausar et al., 2019).
Antimycobacterial Activity
Research into 1,5-Diphenylpyrrole derivatives, including substituted phenyl rings on the pyrrole nucleus, has shown antimycobacterial activity against Mycobacterium tuberculosis and atypical mycobacteria. This suggests potential applications in treating tuberculosis and related bacterial infections (Biava et al., 2008).
Anticancer Activities
Studies on various sulfonamide derivatives have reported promising anticancer activities through mechanisms such as inducing apoptosis and autophagy pathways, as well as inhibiting carbonic anhydrase isoenzymes associated with cancer cells. These findings support the exploration of sulfonamide derivatives as anticancer agents (Gul et al., 2018).
Molecular Docking and Structure Analysis
Molecular docking studies and X-ray crystallography of tetrazole derivatives, including sulfonamide groups, have contributed to understanding the orientation and interactions of molecules within enzyme active sites. This research aids in the design of targeted therapies based on molecular interactions (Al-Hourani et al., 2015).
Propiedades
IUPAC Name |
(E)-N-[1-(2-chlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-14-13-22(17-10-6-5-9-16(17)19)20-18(14)21-25(23,24)12-11-15-7-3-2-4-8-15/h2-13H,1H3,(H,20,21)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRXBDDFJWPTDS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1NS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(N=C1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]-2-phenylethene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine](/img/structure/B2605901.png)
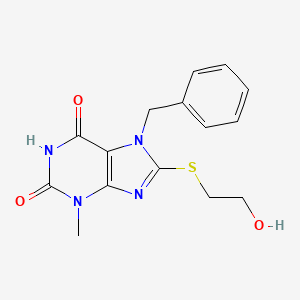
![2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605904.png)



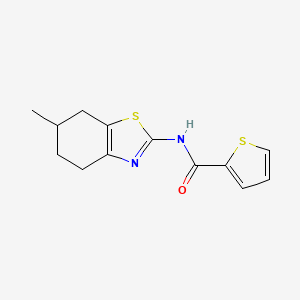
![5-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2605909.png)
![3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2605912.png)
![2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2605916.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2605917.png)
